Pentanedioic acid, 2-(phenylmethoxy)-, dimethyl ester, (2S)-
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Overview
Description
Pentanedioic acid, 2-(phenylmethoxy)-, dimethyl ester, (2S)-: is a chemical compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of a phenylmethoxy group attached to the second carbon of the pentanedioic acid backbone, with both carboxylic acid groups esterified as dimethyl esters.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanedioic acid, 2-(phenylmethoxy)-, dimethyl ester, (2S)- typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 2-(phenylmethoxy)pentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Phenylmethoxy-substituted carboxylic acids or aldehydes.
Reduction: Dimethyl esters converted to corresponding alcohols.
Substitution: Phenylmethoxy group replaced with other functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential biological activity and interactions with enzymes.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanedioic acid, 2-(phenylmethoxy)-, dimethyl ester, (2S)- involves its interaction with molecular targets such as enzymes or receptors. The phenylmethoxy group can participate in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Pentanedioic acid, 2-methyl-, dimethyl ester: Similar ester structure but with a methyl group instead of a phenylmethoxy group.
Pentanedioic acid, 2-methoxy-, dimethyl ester: Contains a methoxy group instead of a phenylmethoxy group.
Pentanedioic acid, 2-oxo-, dimethyl ester: Features a keto group instead of a phenylmethoxy group.
Uniqueness: Pentanedioic acid, 2-(phenylmethoxy)-, dimethyl ester, (2S)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This group enhances its potential for π-π interactions and provides a handle for further functionalization in synthetic applications.
Properties
CAS No. |
848927-68-4 |
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Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
dimethyl (2S)-2-phenylmethoxypentanedioate |
InChI |
InChI=1S/C14H18O5/c1-17-13(15)9-8-12(14(16)18-2)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m0/s1 |
InChI Key |
ZMPQLAUOEKHQMS-LBPRGKRZSA-N |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)OCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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